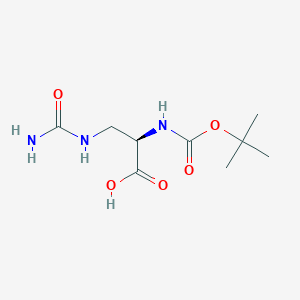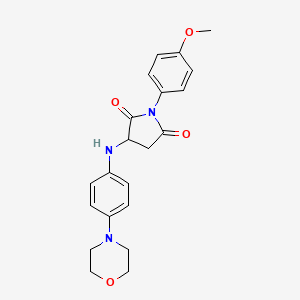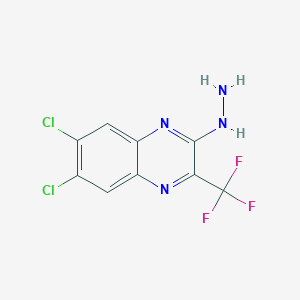
6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline is a chemical compound with the CAS Number: 439097-53-7 . It has a molecular weight of 297.07 . The compound is solid in its physical form .
Molecular Structure Analysis
The Inchi Code for 6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline is 1S/C9H5Cl2F3N4/c10-3-1-5-6 (2-4 (3)11)17-8 (18-15)7 (16-5)9 (12,13)14/h1-2H,15H2, (H,17,18) .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 297.07 .科学的研究の応用
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives, including 6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline, have shown promise in the field of oncology. They exhibit anti-cancer and anti-proliferative activities by interfering with various cellular pathways that are crucial for cancer cell survival and proliferation . These compounds can target and inhibit the function of proteins that are overexpressed in cancer cells, leading to apoptosis or programmed cell death.
Anti-Microbial Activity
The antimicrobial properties of quinoxaline derivatives make them potent candidates for treating bacterial infections. They work by disrupting the bacterial cell wall synthesis or interfering with protein synthesis, which is vital for bacterial growth and replication . This application is particularly relevant in the era of antibiotic resistance, where new antimicrobial agents are urgently needed.
Anti-Tuberculosis Activity
Tuberculosis (TB) remains a major global health challenge, and quinoxaline derivatives have been identified as potential anti-TB agents. They exhibit activity against Mycobacterium tuberculosis, the causative agent of TB, by inhibiting mycobacterial enzymes essential for the pathogen’s survival . This offers a new avenue for TB treatment, especially for multi-drug-resistant strains.
Anti-Malarial Activity
Malaria is a life-threatening disease caused by Plasmodium parasites. Quinoxaline derivatives have shown anti-malarial activity by affecting the parasite’s ability to synthesize nucleic acids, thus hindering its life cycle and proliferation . This is crucial for developing new therapies against malaria, particularly in regions where the disease is endemic.
Anti-Inflammatory Activity
Inflammation is a biological response to harmful stimuli, but chronic inflammation can lead to various diseases. Quinoxaline derivatives, including 6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline, have been studied for their anti-inflammatory properties. They can modulate the inflammatory response by inhibiting the production of pro-inflammatory cytokines and mediators .
Antioxidant Activity
Oxidative stress is implicated in numerous diseases, including neurodegenerative disorders and cardiovascular diseases. Quinoxaline derivatives have antioxidant properties that enable them to scavenge free radicals and protect cells from oxidative damage . This application has potential therapeutic implications for diseases associated with oxidative stress.
Safety and Hazards
特性
IUPAC Name |
[6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3N4/c10-3-1-5-6(2-4(3)11)17-8(18-15)7(16-5)9(12,13)14/h1-2H,15H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJPLIXNNSXNQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)C(F)(F)F)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-methoxyphenyl)ethyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2950490.png)


![2-chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2950498.png)
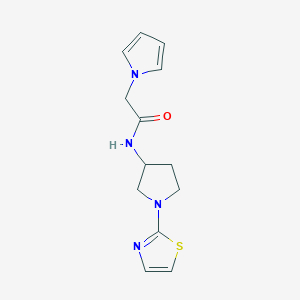
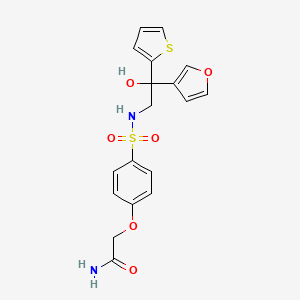
![11-(3,4-Dimethylphenyl)-5-{[(4-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2950501.png)
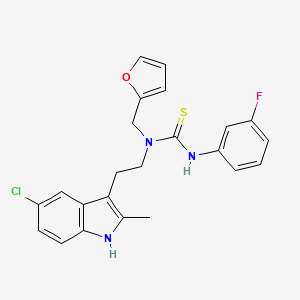
![5-chloro-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2950503.png)
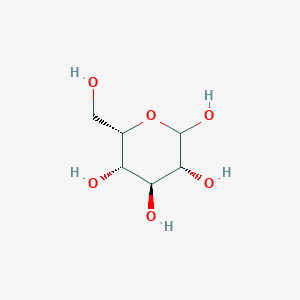
![Ethyl 4-{4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-amido}benzoate](/img/structure/B2950506.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide](/img/structure/B2950507.png)
